3,4-Epoxyhexanol
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Overview
Description
It is a colorless to pale yellow liquid with a density of 0.99 g/cm³ . This compound is soluble in many organic solvents such as alcohols, ethers, and ketones . It is used as an intermediate in organic synthesis for the production of various chemicals, including rubber processing aids, bactericides, dyes, and detergents .
Preparation Methods
3,4-Epoxyhexanol can be synthesized through the reaction of 3,4-epoxyhexane with ethanol . This method involves the use of 3,4-epoxyhexane as a starting material, which reacts with ethanol under controlled conditions to yield this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
3,4-Epoxyhexanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3,4-Epoxyhexanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and resins.
Biology: Research studies have explored its potential use in biological systems, particularly in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 3,4-Epoxyhexanol involves its interaction with various molecular targets and pathways. The epoxy group in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows this compound to modify proteins, nucleic acids, and other cellular components, potentially leading to changes in cellular function and activity.
Comparison with Similar Compounds
3,4-Epoxyhexanol can be compared with other similar compounds such as:
3,4-Epoxybutanol: Similar in structure but with a shorter carbon chain.
3,4-Epoxypentanol: Similar in structure but with a different carbon chain length.
3,4-Epoxyheptanol: Similar in structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific carbon chain length and the presence of the epoxy group, which imparts distinct chemical and physical properties .
Properties
CAS No. |
67663-02-9 |
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Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-(3-ethyloxiran-2-yl)ethanol |
InChI |
InChI=1S/C6H12O2/c1-2-5-6(8-5)3-4-7/h5-7H,2-4H2,1H3 |
InChI Key |
STHLKDCSDYFCCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(O1)CCO |
Origin of Product |
United States |
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